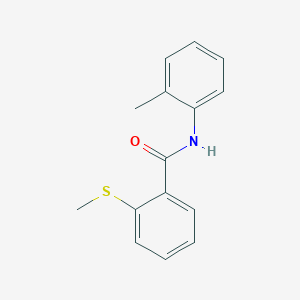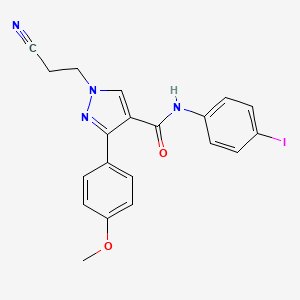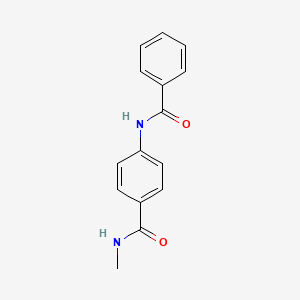
4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively studied. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of various tissues and fluids in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various experimental models. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to decrease the production of gastric acid, which makes it a potential treatment for acid-related disorders such as peptic ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments is its unique properties, which make it a versatile compound for various applications. However, one of the limitations is that it can be toxic at higher concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in scientific research. One potential direction is the development of new metal complexes with enhanced biological activities. Another direction is the use of this compound as a fluorescent probe for the detection of various biomolecules. Additionally, the potential use of this compound as a therapeutic agent for acid-related disorders and other diseases should be further explored.
Synthesemethoden
The synthesis of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been achieved using various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylideneamine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonamide with 3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylideneamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, which have been studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of various biomolecules.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-11(2)16-9-14(10-17(12(3)4)18(16)21)20-24(22,23)15-7-5-13(19)6-8-15/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKMETAMQQHPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C=C(C1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5001544.png)
![2-(2-fluorophenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5001552.png)
![N,N-dimethyl-2-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}nicotinamide](/img/structure/B5001561.png)


![N-[3-(3-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B5001585.png)
![2-[bis(5-methyl-2-furyl)methyl]-6-bromo-4-nitrophenol](/img/structure/B5001591.png)

![1,5-bis(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5001611.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5001620.png)
![N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5001634.png)


![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001637.png)